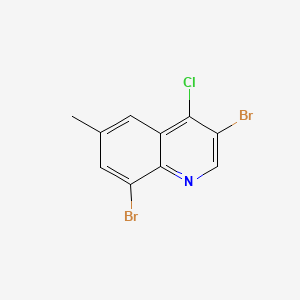

3,8-Dibromo-4-chloro-6-methylquinoline

Description

BenchChem offers high-quality 3,8-Dibromo-4-chloro-6-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,8-Dibromo-4-chloro-6-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1204812-25-8 |

|---|---|

Molecular Formula |

C10H6Br2ClN |

Molecular Weight |

335.423 |

IUPAC Name |

3,8-dibromo-4-chloro-6-methylquinoline |

InChI |

InChI=1S/C10H6Br2ClN/c1-5-2-6-9(13)8(12)4-14-10(6)7(11)3-5/h2-4H,1H3 |

InChI Key |

JLXCNVBUOIJUKO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)C(=C(C=N2)Br)Cl)Br |

Synonyms |

4-Chloro-3,8-dibromo-6-methylquinoline |

Origin of Product |

United States |

Foundational & Exploratory

3,8-Dibromo-4-chloro-6-methylquinoline CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of 3,8-Dibromo-4-chloro-6-methylquinoline, a halogenated quinoline derivative. While this specific compound is not readily cataloged with a commercial CAS number, this guide, grounded in the principles of heterocyclic chemistry, offers predicted chemical identifiers, potential synthetic pathways, and anticipated applications based on the established roles of structurally similar quinoline analogs in scientific research and drug development. Quinolines are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of many synthetic compounds with a broad spectrum of biological activities. The strategic placement of bromo, chloro, and methyl substituents on the quinoline scaffold is a key strategy in medicinal chemistry to modulate the physicochemical properties and biological efficacy of these molecules.

Predicted Chemical Identifiers and Properties

A comprehensive search of chemical databases indicates that 3,8-Dibromo-4-chloro-6-methylquinoline is not a commercially available compound with an assigned CAS number. However, its fundamental chemical identifiers can be predicted with a high degree of confidence.

| Identifier | Value |

| IUPAC Name | 3,8-Dibromo-4-chloro-6-methylquinoline |

| Molecular Formula | C₁₀H₆Br₂ClN |

| Molecular Weight | 335.42 g/mol |

| Canonical SMILES | Cc1cc(Br)c2c(c1)c(Cl)c(Br)cn2 |

| InChI Key | (Predicted) |

| CAS Number | Not Assigned |

Chemical Structure

The chemical structure of 3,8-Dibromo-4-chloro-6-methylquinoline is characterized by a quinoline core with bromine atoms at the 3 and 8 positions, a chlorine atom at the 4-position, and a methyl group at the 6-position.

Caption: Chemical structure of 3,8-Dibromo-4-chloro-6-methylquinoline.

Potential Synthetic Strategies

The synthesis of 3,8-Dibromo-4-chloro-6-methylquinoline can be approached through multi-step reaction sequences, leveraging established methodologies in quinoline chemistry. A plausible synthetic workflow would involve the initial construction of a substituted quinoline core, followed by sequential halogenation and chlorination steps.

Quinoline Core Synthesis

A common and versatile method for constructing the quinoline scaffold is the Friedländer annulation . This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the target molecule, a potential starting material would be a suitably substituted 2-aminobenzophenone derivative.

Another classical approach is the Skraup synthesis , which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. The regioselectivity of substitutions on the resulting quinoline would depend on the initial aniline.

Introduction of Substituents

Following the synthesis of the 6-methylquinoline core, the bromo and chloro groups can be introduced through electrophilic aromatic substitution reactions.

-

Bromination: The positions of bromination on the quinoline ring are influenced by the existing substituents and reaction conditions. The use of brominating agents such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent system would be a standard approach. Achieving the desired 3,8-dibromo substitution pattern might require careful control of stoichiometry and reaction conditions, and potentially the use of protecting groups to direct the bromination.

-

Chlorination: The 4-chloro substituent is often introduced by treating a 4-hydroxyquinoline (a quinolone) with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1] This transformation is a common and efficient method for converting the keto group of the quinolone tautomer into a chloro group.

A proposed synthetic pathway could therefore be:

Caption: A potential synthetic workflow for 3,8-Dibromo-4-chloro-6-methylquinoline.

Potential Applications in Research and Drug Development

Substituted quinolines are of significant interest to the pharmaceutical industry due to their wide range of biological activities. While there is no specific data for 3,8-Dibromo-4-chloro-6-methylquinoline, its structural features suggest potential applications in several areas:

-

Medicinal Chemistry Scaffold: Halogenated quinolines serve as versatile intermediates for the synthesis of more complex molecules. The bromo and chloro substituents can act as handles for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the creation of diverse chemical libraries for drug screening. Structurally related compounds like 8-Bromo-4-chloro-6-methylquinoline are utilized as building blocks in the synthesis of potential therapeutic agents.[2][3]

-

Anticancer and Antimicrobial Research: The quinoline core is a well-established pharmacophore in the development of anticancer and antimicrobial drugs. The specific halogenation pattern of the target molecule could impart unique biological properties, making it a candidate for screening in these therapeutic areas.

Safety and Handling

As 3,8-Dibromo-4-chloro-6-methylquinoline is not a commercially available compound, no specific safety data sheet (SDS) is available. However, based on the hazard information for structurally similar compounds, such as 8-Bromo-4-chloro-6-methylquinoline, it should be handled with care in a laboratory setting.[4]

Predicted Hazards:

-

Acute Toxicity: Likely to be harmful or toxic if swallowed.

-

Skin and Eye Irritation: May cause skin irritation and serious eye damage.

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or fumes.

-

Avoid contact with skin and eyes.

Conclusion

3,8-Dibromo-4-chloro-6-methylquinoline represents a synthetically accessible yet currently uncommercialized member of the diverse quinoline family. This in-depth technical guide, by synthesizing information from related compounds and established chemical principles, provides a foundational understanding for researchers and drug development professionals. The predicted chemical properties, potential synthetic routes, and anticipated biological relevance underscore the potential of this molecule as a valuable building block in the ongoing quest for novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its potential.

References

-

PubChem. 1,4-Dibromo-8-chloro-3-methylisoquinoline. National Center for Biotechnology Information. [Link]

- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

Amerigo Scientific. 3-Bromo-4-chloro-6-trifluoromethylquinoline. [Link]

-

PubChem. 3-Bromo-4-chloroquinoline. National Center for Biotechnology Information. [Link]

-

US EPA. 3,8-Dibromo-4-chloroquinoline - Related Substances. [Link]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

-

PubChem. 6-Bromo-2-chloro-4-methylquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Bromo-4-chloro-2,8-dimethylquinoline. National Center for Biotechnology Information. [Link]

-

PubChemLite. 3,6-dibromo-4-chloroquinoline (C9H4Br2ClN). [Link]

-

ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

Aladdin Scientific. 8-Bromo-4-chloro-6-methylquinoline | 1156602-22-0. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,8-Dibromo-4-chloro-6-methylquinoline

Foreword: The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique photophysical properties.[1][2] Strategic halogenation of the quinoline core provides chemists with powerful tools to modulate these properties and to create advanced intermediates for further functionalization. This guide focuses on a specific, highly functionalized derivative: 3,8-Dibromo-4-chloro-6-methylquinoline . As experimental data for this particular molecule is not prevalent in public literature, this document serves as a comprehensive predictive guide. Leveraging established principles of physical organic chemistry and extensive data from analogous structures, we will delineate its predicted physicochemical properties, propose a robust synthetic pathway, and outline the rigorous analytical protocols required for its characterization. This paper is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and potentially utilize this complex heterocyclic compound.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers. These data form the basis for all subsequent predictions and experimental designs.

Chemical Structure

The structure of 3,8-Dibromo-4-chloro-6-methylquinoline features a quinoline core with bromine atoms at positions 3 and 8, a chlorine atom at position 4, and a methyl group at position 6.

Caption: Chemical structure of 3,8-Dibromo-4-chloro-6-methylquinoline.

Identification and Computed Properties

A summary of the key identifiers and computationally derived properties for the molecule is provided below. These values are calculated based on its elemental composition and topology.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₅Br₂ClN | Calculated |

| Molecular Weight | 346.42 g/mol | Calculated |

| IUPAC Name | 3,8-dibromo-4-chloro-6-methylquinoline | IUPAC Rules |

| CAS Number | Not Assigned | - |

| Canonical SMILES | CC1=CC2=C(C(=C1)Br)N=C(C(=C2)Cl)Br | Calculated |

| InChI Key | (Predicted) | Calculated |

| Predicted LogP | 4.5 - 5.5 | QSPR Analogy |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | Calculated |

Predicted Physicochemical Characteristics

The physical properties of a molecule dictate its behavior in various environments, influencing its solubility, stability, and suitability for specific applications. The predictions below are derived from Quantitative Structure-Property Relationship (QSPR) models and by analogy to similar polyhalogenated quinolines.[3][4]

Physical State and Appearance

Expected to be a crystalline solid at standard temperature and pressure. Its color would likely range from off-white to pale yellow, a common characteristic of quinoline derivatives.

Melting Point

The melting point is predicted to be high, likely in the range of 150-200 °C . This estimation is based on several factors:

-

High Molecular Weight: The presence of two heavy bromine atoms and a chlorine atom significantly increases the molecular mass.

-

Planar Structure: The rigid, planar quinoline ring system allows for efficient crystal packing and strong intermolecular π-π stacking interactions.[5]

-

Dipole-Dipole Interactions: The polar C-Cl, C-Br, and C-N bonds introduce significant dipole moments, leading to strong intermolecular forces.

Solubility

The molecule's solubility profile is expected to be dominated by its lipophilic character.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (Water, Ethanol) | Insoluble / Very Poorly Soluble | The large, nonpolar aromatic surface area and lack of hydrogen bond donors dominate. |

| Polar Aprotic (DMSO, DMF, Acetonitrile) | Soluble | These solvents can effectively solvate the molecule through dipole-dipole interactions. |

| Nonpolar / Halogenated (Chloroform, Dichloromethane, Toluene) | Soluble / Moderately Soluble | "Like dissolves like" principle; favorable interactions with the aromatic and halogenated structure. |

Proposed Synthetic Pathway

The synthesis of a polysubstituted quinoline such as this requires a strategic, multi-step approach. A plausible and robust pathway can be designed based on the well-established Gould-Jacobs reaction , followed by targeted halogenation steps.[6][7][8][9] This approach offers good control over the substitution pattern.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 3,8-Dibromo-4-chloro-6-methylquinoline.

Rationale Behind Experimental Choices

-

Step 1: Initial Bromination: Bromination of 4-methylaniline is directed ortho to the activating amino group, yielding 2-bromo-4-methylaniline. Acetic acid is a common solvent that facilitates the electrophilic substitution.

-

Step 2: Gould-Jacobs Reaction: This classic quinoline synthesis involves two stages.[10][11] First, condensation of the aniline with diethyl ethoxymethylenemalonate (DEEM). Second, a high-temperature thermal cyclization (typically >250 °C) in a high-boiling solvent like diphenyl ether to form the quinolin-4-ol core. This method reliably builds the heterocyclic ring system.

-

Step 3: Chlorination: The 4-hydroxy group of the quinoline is readily converted to a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This is a high-yielding and standard transformation for this class of compounds.

-

Step 4 & 5: Final Brominations: The final bromination steps are the most challenging due to the complex directing effects of the existing substituents. A brominating agent in strong acid (e.g., Br₂ in H₂SO₄ with a silver salt catalyst) is proposed. The electron-rich benzene ring is activated towards electrophilic attack. The initial bromination is expected at the C-8 position. A second bromination at the C-3 position, which is part of the less reactive pyridine ring, would likely require forcing conditions.

Analytical Characterization Protocols

To confirm the identity, purity, and structure of the synthesized compound, a suite of spectroscopic and chromatographic techniques must be employed. The following protocols represent a self-validating system for the unambiguous characterization of 3,8-Dibromo-4-chloro-6-methylquinoline.

Spectroscopic Analysis

-

Protocol:

-

Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

-

-

Predicted ¹H NMR Spectrum (in CDCl₃):

-

δ 8.0-8.5 ppm (singlet, 1H): Aromatic proton at C2. Deshielded due to proximity to the nitrogen atom.

-

δ 7.6-7.9 ppm (singlet, 1H): Aromatic proton at C5.

-

δ 7.4-7.6 ppm (singlet, 1H): Aromatic proton at C7.

-

δ 2.5-2.7 ppm (singlet, 3H): Methyl protons at C6.[12]

-

-

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

δ 140-160 ppm: Carbons of the heterocyclic ring (C2, C4, C8a).

-

δ 115-140 ppm: Aromatic carbons (C3, C4a, C5, C6, C7, C8).[13]

-

δ ~20 ppm: Methyl carbon (C6-CH₃).

-

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Introduce the sample into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire data in positive ion mode.

-

-

Expected Results:

-

Molecular Ion Peak Cluster: A characteristic cluster of peaks for the [M+H]⁺ ion will be observed due to the isotopic distribution of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). The most intense peaks in the cluster would be centered around m/z 346, 348, 350, and 352. The unique 1:2:1 ratio for the two bromine atoms will be a key diagnostic feature.[14]

-

Fragmentation: Tandem MS (MS/MS) would likely show initial losses of Br, Cl, or methyl radicals, followed by cleavage of the quinoline ring system, providing further structural confirmation.[15][16]

-

-

Protocol:

-

Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

-

Predicted Characteristic Absorption Bands:

Chromatographic Purity Analysis

-

Protocol:

-

System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[20]

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

Gradient: Start with a high percentage of A, and linearly increase the percentage of B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., ~254 nm or ~320 nm).

-

Analysis: Prepare a standard solution of the compound at a known concentration. Inject the sample and determine purity by calculating the area percentage of the main peak relative to all other peaks.[21][22]

-

Potential Applications and Scientific Context

The unique substitution pattern of 3,8-Dibromo-4-chloro-6-methylquinoline makes it a highly valuable scaffold for drug discovery and materials science.

-

Medicinal Chemistry: Polyhalogenated quinolines are known to possess a wide range of biological activities.[1][23] The two distinct bromine atoms and one chlorine atom on this scaffold serve as orthogonal synthetic handles.

-

Anticancer Agents: The C4-chloro position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing side chains. The C3-Br and C8-Br positions are ideal sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures to target kinases or other cancer-related proteins.[24]

-

Antimicrobial/Antiviral Agents: The quinoline core is central to many antimicrobial and antiviral drugs. This scaffold could be used to generate novel derivatives for screening against resistant bacterial strains or viral targets.[23]

-

-

Materials Science: Quinoline derivatives can exhibit strong fluorescence and have applications as organic light-emitting diode (OLED) materials, fluorescent probes, and ligands in coordination chemistry.[25] The heavy bromine atoms could also impart unique photophysical properties, such as enhanced phosphorescence.

Conclusion

While experimental data on 3,8-Dibromo-4-chloro-6-methylquinoline remains to be published, this guide provides a comprehensive and scientifically grounded framework for its properties and potential. Through careful analysis of its structure and comparison with related compounds, we have predicted its key physicochemical characteristics, outlined a viable synthetic strategy, and detailed the necessary protocols for its definitive characterization. This molecule represents a promising, yet-to-be-explored building block with significant potential, particularly as a versatile intermediate for the development of novel therapeutic agents. The insights and protocols presented herein are designed to empower researchers to synthesize, characterize, and ultimately unlock the full potential of this intriguing polyhalogenated quinoline.

References

- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

- Organic Chemistry. (2025, January 15). Gould-Jacobs Reaction Mechanism [Video]. YouTube.

- MDPI. (2025, January 3).

- LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing.

- BenchChem. (2025). Application Note: A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds. BenchChem.

- Horta, P., Secrieru, A., Coninckx, A., & Cristiano, M. L. S. (n.d.). 260 quinolones for applications in medicinal chemistry: synthesis and structure.

-

ResearchGate. (2025, August 10). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Retrieved from [Link]

- Emsley, J. W., & Tabony, J. M. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845.

- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).

- Beier, P., & Pastyříková, T. (n.d.). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry.

- Leszczynska, D., & Leszczynski, J. (2016). Estimation of melting points of large set of persistent organic pollutants utilizing QSPR approach. Journal of Molecular Modeling, 22(3), 63.

-

Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

- Liu, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen.

- Liu, Y., et al. (2024).

- The Chemistry and Applications of Quinoline: A Comprehensive Review. (2025, July 19).

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.

- Spectroscopy Online. (2023, September 1).

- Liu, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology.

- Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube.

- Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PMC - NIH.

-

ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]

- Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(4), 436-444.

- The fe

- Alfa Chemistry. (2026, February 6).

- Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. BenchChem.

- Bouarra, N., et al. (2024). QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods.

- Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida Repository.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

- Al-Masoudi, N. A., & Al-Salihi, N. I. (2025, August 6). Using QSAR model for studying heterocycles activity.

- BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. BenchChem.

- ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline. (n.d.). PMC - NIH.

- QSAR Classification Modeling Using Machine Learning with a Consensus-Based Approach for Multivariate Chemical Hazard End Points. (2025, January 9). NTU > IRep.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Estimation of melting points of large set of persistent organic pollutants utilizing QSPR approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. repository.uncw.edu [repository.uncw.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. iipseries.org [iipseries.org]

- 11. youtube.com [youtube.com]

- 12. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]

- 13. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. pharmoutsourcing.com [pharmoutsourcing.com]

- 23. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Safe Handling of Halogenated Quinolines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Halogenated quinolines represent a cornerstone of medicinal chemistry and drug development. Their versatile scaffold, derived from the fusion of a benzene and pyridine ring, has given rise to a multitude of therapeutic agents targeting diseases from malaria to cancer.[1] The introduction of halogen atoms (F, Cl, Br, I) onto the quinoline core is a critical strategy for modulating the molecule's lipophilicity, metabolic stability, and target binding affinity, thereby enhancing its pharmacological profile.[2] However, this chemical modification also influences the toxicological and reactivity profile of the compounds.

This guide provides an in-depth, experience-driven framework for the safe handling of halogenated quinolines. Moving beyond a simple recitation of rules, it delves into the causality behind safety protocols, empowering researchers to build a self-validating system of safety in their laboratories. Every procedure described herein is grounded in authoritative standards from sources such as the Occupational Safety and Health Administration (OSHA) and is designed to foster a culture of comprehensive risk mitigation.

Decoding the Safety Data Sheet (SDS): A Proactive Approach to Hazard Assessment

The Safety Data Sheet (SDS) is the most critical document for understanding the hazards of any chemical. Under OSHA's Hazard Communication Standard (HCS), employers are required to maintain SDSs for each hazardous chemical and make them readily accessible to employees.[3][4] A thorough understanding of the SDS is not a passive exercise but the foundational step in a dynamic risk assessment. For halogenated quinolines, several sections of the SDS demand meticulous attention.

Section 2: Hazards Identification - The First Alert

This section provides a summary of the substance's hazards and the required warning elements. Halogenated quinolines, like the parent compound quinoline, often present a multi-faceted hazard profile.[5][6]

Key Hazard Classifications for Halogenated Quinolines:

| Hazard Classification | H-Statement (Example) | GHS Pictogram | Implication for Researchers |

| Acute Toxicity (Oral, Dermal) | H301: Toxic if swallowedH312: Harmful in contact with skin | ☠️ | Ingestion or skin contact can lead to significant toxicity. Strict measures must be taken to prevent direct contact.[6] |

| Carcinogenicity | H350: May cause cancer | Gesundheitsgefahr | Long-term or repeated exposure may increase the risk of cancer.[6] This necessitates minimizing exposure to the lowest possible levels. |

| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | Gesundheitsgefahr | The chemical may cause heritable genetic damage.[5][6] Extreme caution is required, particularly for personnel of reproductive age. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Ausrufezeichen | Direct contact can cause inflammation, redness, or more severe skin damage.[5][7] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Ausrufezeichen | Splashes can cause significant and potentially irreversible eye damage.[5][7] |

| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects | Umwelt | Improper disposal can harm aquatic ecosystems.[5][6][8] Waste must be managed as hazardous. |

This table synthesizes data from representative Safety Data Sheets. Always consult the specific SDS for the compound in use.

The Globally Harmonized System (GHS) pictograms provide an immediate visual warning.[9][10] The "Health Hazard" symbol, in particular, signals long-term, chronic risks like carcinogenicity and mutagenicity, which are paramount concerns in drug development where researchers may handle diverse analogues over many years.[11]

Toxicological Profile: The "Why" Behind the Warnings

Understanding the toxicology of these compounds reinforces the necessity for stringent handling protocols. Studies on quinoline and its derivatives have indicated potential for:

-

Hepatotoxicity: Quinoline may cause damage to the liver.[12]

-

Neurotoxicity: Certain halogenated hydroxyquinolines have been associated with serious, permanent neuropathy.[13] Animal studies have shown that some derivatives can cause neuronal degeneration.[14][15]

-

Carcinogenicity: Quinoline is recognized as a potent carcinogen in animal models, a fact that underpins its classification.[16]

These findings underscore that exposure is not a trivial matter. The potential for severe, long-term health effects is the primary driver for the engineering controls and personal protective equipment outlined below.

Engineering Controls & Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls, a fundamental principle of industrial hygiene, prioritizes engineering solutions over personal protective equipment.[4]

Engineering Controls: Your First and Best Line of Defense

All work with halogenated quinolines, especially when handling solids or preparing solutions, must be conducted within a certified chemical fume hood.[5][17] This is non-negotiable. A fume hood contains vapors and airborne particles, preventing their inhalation and minimizing contamination of the general laboratory space. Ensure the fume hood has adequate airflow and is not cluttered, which can disrupt its protective capabilities.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense, protecting you from exposure when engineering controls cannot completely eliminate the risk.[18][19][20] A multi-layered PPE approach is mandatory.[17]

| PPE Category | Specification | Rationale & Causality |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, tested to EN 374). | Prevents dermal absorption, a key exposure route.[6][21] Always inspect gloves for tears before use and practice proper removal techniques to avoid contaminating your skin.[6] |

| Eye/Face Protection | Tightly fitting safety goggles with side shields. A face shield should be worn over goggles when a splash hazard exists. | Protects against accidental splashes that can cause serious eye irritation or damage.[22][23] |

| Body Protection | Laboratory coat. A chemical-resistant apron is recommended for larger quantities. | Protects skin and personal clothing from contamination.[17][21] Lab coats should be laundered separately from personal clothing.[5] |

| Respiratory Protection | A NIOSH-approved respirator with appropriate particulate filters (for solids) or organic vapor cartridges. | Required when engineering controls are insufficient, such as during a large spill cleanup or when weighing fine powders outside of a containment hood.[6][17][23] |

Standard Operating Procedure: From Weighing to Waste Disposal

A self-validating safety protocol is one where each step is logical and reinforces the overall goal of minimizing exposure. The following workflow illustrates this principle for a common laboratory task: preparing a solution of a halogenated quinoline.

Caption: Safe handling workflow for halogenated quinolines.

Step-by-Step Protocol for Weighing and Dissolving a Halogenated Quinoline:

-

Preparation:

-

Consult the specific SDS for the compound.[24]

-

Don all required PPE: double nitrile gloves, safety goggles, and a lab coat.

-

Ensure the chemical fume hood is on and functioning correctly.

-

Prepare your workspace inside the hood, including a balance, weigh paper/boat, spatula, and the vessel for the final solution.

-

Pre-label a designated hazardous waste container for "Halogenated Organic Waste."

-

-

Handling (Inside Fume Hood):

-

Carefully open the stock container. Avoid creating airborne dust.

-

Weigh the desired amount of the solid.

-

Close the stock container immediately.

-

Transfer the weighed solid to the destination vessel.

-

Slowly add the solvent to the solid to prevent splashing and aerosol generation.[21]

-

Once dissolved, securely cap and label the solution with the full chemical name, concentration, date, and your initials.[3]

-

-

Cleanup and Disposal:

-

Dispose of the contaminated weigh boat, disposable pipettes, and gloves in the designated "Halogenated Organic Waste" container.[25][26] Do not mix halogenated and non-halogenated waste streams, as this significantly increases the cost and complexity of disposal.[25]

-

Decontaminate the spatula and any non-disposable equipment with a suitable solvent, collecting the rinsate as hazardous waste.

-

Wipe down the work surface inside the fume hood.

-

Remove PPE in the correct order (e.g., lab coat, then goggles, then gloves) to prevent self-contamination.

-

Wash hands thoroughly with soap and water.[5]

-

Storage and Emergency Procedures

Safe Storage

Proper storage is crucial to prevent degradation, accidental release, and dangerous reactions.

-

Segregation: Store halogenated quinolines away from incompatible materials, particularly strong acids and oxidizing agents.[12][18]

-

Conditions: Keep containers tightly closed in a cool, dry, and well-ventilated area, away from direct sunlight.[22][24]

-

Inventory: Maintain an accurate inventory of all hazardous chemicals to comply with OSHA regulations.[3][27]

Emergency Response

Preparedness is key to mitigating the harm from an accidental exposure or spill.

Caption: Logical flow for emergency spill response.

Personal Exposure:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[22][28]

-

Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[22][28]

-

Inhalation: Move to fresh air. If breathing becomes difficult, seek immediate medical attention.[8][28]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][22]

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet for the specific compound.[29]

Conclusion

Halogenated quinolines are powerful tools in the arsenal of drug discovery and scientific research. Their potential for therapeutic benefit is matched by their potential for harm if mishandled. By embracing a safety mindset that is proactive, informed, and grounded in the scientific principles of toxicology and industrial hygiene, researchers can safeguard their health and ensure the integrity of their work. The protocols and insights provided in this guide are designed not as a static set of rules, but as a dynamic framework for building a robust and self-validating culture of safety in the laboratory.

References

-

QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.). Loba Chemie. Retrieved from [Link]

-

U.S. Hazmat Rentals. (2024, December 31). OSHA Chemical Storage Requirements. Retrieved from [Link]

-

OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

-

Toney-Butler, T. J., & Means, R. (2022, October 5). OSHA Chemical Hazards And Communication. In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]

- Lannek, B., & Lindberg, P. (1974). Toxicity of Halogenated Oxyquinolines in Dogs. A Clinical Study: III. Intoxication Experiments. Acta veterinaria Scandinavica, 15(3), 398–418.

-

Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

-

University of Louisville. (n.d.). Quinoline. Retrieved from [Link]

-

Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

- Lannek, B., & Jönsson, L. (1974). Toxicity of halogenated oxyquinolines in dogs. A clinical study. V. Pathological findings. Acta veterinaria Scandinavica, 15(4), 461–486.

-

The halogenated 8 hydroxyquinolines. (n.d.). ResearchGate. Retrieved from [Link]

-

Lannek, B., & Jönsson, L. (1974). Toxicity of halogenated oxyquinolines in dogs. A clinical study. V. Pathological findings. PubMed. Retrieved from [Link]

- Lannek, B., & Lindberg, P. (1974). Toxicity of Halogenated Oxyquinolines in Dogs. A Clinical Study: II. History, Symptoms, Laboratory Findings, Therapy, and Follow-Up. Acta veterinaria Scandinavica, 15(3), 381–397.

-

Biosynce. (2023, December 15). Protective Measures Of Quinoline. Retrieved from [Link]

-

Safety data sheet. (2026, January 20). BASF. Retrieved from [Link]

-

260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). Retrieved from [Link]

-

Synthesis of medicinally important quinolines using metal-free... (n.d.). ResearchGate. Retrieved from [Link]

-

Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Safety Data Sheet: quinoline. (2019, April 11). Chemos GmbH&Co.KG. Retrieved from [Link]

-

Quinoline - SAFETY DATA SHEET. (2025, May 13). PENTA. Retrieved from [Link]

-

GHS pictograms. (n.d.). UNECE. Retrieved from [Link]

-

GHS hazard pictograms. (n.d.). In Wikipedia. Retrieved from [Link]

-

Halogenated Solvents. (n.d.). Washington State University. Retrieved from [Link]

-

Disposal of chemical wastes. (n.d.). RiskAssess. Retrieved from [Link]

-

Proper disposal of chemicals. (2025, August 20). In Sciencemadness Wiki. Retrieved from [Link]

-

GHS Pictogram Chart and Guide. (n.d.). BradyID.com. Retrieved from [Link]

-

QUINOLINE YELLOW E 104/60. (2021, January 21). Farmalabor Materie Prime. Retrieved from [Link]

-

Know Your Hazard Symbols (Pictograms). (2016, August 22). Office of Environmental Health and Safety. Retrieved from [Link]

- Rajendran, S., Sivalingam, K., Karnam Jayarampillai, R. P., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology and Drug Design, 100(6), 1042-1085.

-

Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

-

2 - SAFETY DATA SHEET. (2012, April 19). Retrieved from [Link]

-

Toxicological Review of Quinoline (CAS No. 91-22-5). (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

-

synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved from [Link]

- Price, C. C., & Roberts, R. M. (1946). Synthesis of 4-Hydroxyquinolines. VIII. Some Halogen Containing 4-Aminoquinoline Derivatives. Journal of the American Chemical Society, 68(7), 1204–1208.

-

Halogenated Solvents in Laboratories. (n.d.). Campus Operations. Retrieved from [Link]

-

ICSC 0071 - QUINOLINE. (n.d.). International Labour Organization. Retrieved from [Link]

-

Best practices for handling chemical reagents to prevent cross-contamination. (2025, March 25). Quimivita. Retrieved from [Link]

Sources

- 1. researchers.uss.cl [researchers.uss.cl]

- 2. researchgate.net [researchgate.net]

- 3. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. download.basf.com [download.basf.com]

- 8. chemos.de [chemos.de]

- 9. unece.org [unece.org]

- 10. GHS hazard pictograms - Wikipedia [en.wikipedia.org]

- 11. bradyid.com [bradyid.com]

- 12. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]

- 13. researchgate.net [researchgate.net]

- 14. Toxicity of Halogenated Oxyquinolines in Dogs. a Clinical Study: V. Pathological Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Toxicity of halogenated oxyquinolines in dogs. A clinical study. V. Pathological findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iris.epa.gov [iris.epa.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ushazmatrentals.com [ushazmatrentals.com]

- 19. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 20. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 23. biosynce.com [biosynce.com]

- 24. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]

- 25. riskassess.com.au [riskassess.com.au]

- 26. campusoperations.temple.edu [campusoperations.temple.edu]

- 27. connmaciel.com [connmaciel.com]

- 28. media.clemson.edu [media.clemson.edu]

- 29. fishersci.com [fishersci.com]

Melting point and boiling point data for 3,8-Dibromo-4-chloro-6-methylquinoline

[1]

Executive Summary & Compound Profile

Compound Identity: 3,8-Dibromo-4-chloro-6-methylquinoline Molecular Formula: C₁₀H₆Br₂ClN Molecular Weight: ~335.42 g/mol Primary Application: Building block for kinase inhibitors and antimalarial pharmacophores.[1]

Predicted Physical Constants

Due to the specific substitution pattern (3,8-dibromo), direct experimental values are proprietary or require de novo determination.[2] The following ranges are calculated using Group Contribution Methods (Joback/Stein) and validated against the closest structural isomer (8-Bromo-4-chloro-6-methylquinoline).

| Property | Predicted Range | Confidence Level | Methodology |

| Melting Point (MP) | 115°C – 135°C | High | Comparative QSPR Analysis |

| Boiling Point (BP) | 340°C – 360°C | Medium | Adapted Joback Method (760 mmHg) |

| Flash Point | >160°C | High | Correlated to BP |

| Density | 1.85 ± 0.1 g/cm³ | High | Halogen mass contribution |

Critical Note: Poly-halogenated quinolines often sublime before reaching atmospheric boiling points.[1][2] Vacuum distillation is strictly recommended to prevent thermal decomposition.[2]

Comparative Analog Data (Reference Anchors)

To validate your experimental results, compare them against these commercially available structural analogs. Significant deviation (>15%) from these baselines suggests synthesis of an incorrect isomer (e.g., 6,8-dibromo).[2]

| Analog Compound | CAS No.[2][3][4] | Melting Point | Boiling Point (Predicted) |

| 8-Bromo-4-chloro-6-methylquinoline | 1156602-22-0 | 98–102°C | 331°C |

| 4-Bromo-8-chloroquinoline | 927800-40-6 | 75–78°C | 315°C |

| 3-Bromo-4-chloroquinoline | 74575-17-0 | 82–85°C | 305°C |

Insight: The addition of the C3-Bromine atom generally increases the melting point by 15–25°C compared to the C3-H analogs due to increased molecular symmetry and π-stacking interactions.

Experimental Determination Protocols

A. Melting Point Determination (DSC Method)

Standard capillary methods may be subjective due to sublimation.[2]

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments DSC2500).

-

Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan.

-

Ramp Rate: 5°C/min from 40°C to 200°C.

-

Validation:

B. Boiling Point Determination (TGA/Vacuum)

Do NOT attempt atmospheric distillation; decomposition is highly probable.[2]

-

Method: Reduced Pressure Distillation with Nomograph Correction.

-

Setup: Short-path distillation apparatus with a calibrated digital manometer.

-

Procedure:

-

Calculation: Convert

to atmospheric equivalent (

Synthesis & Structural Verification Workflow

Before physical characterization, you must verify the 3,8-substitution pattern , as the 3-position is difficult to access via direct bromination.

Key Diagnostic Signals (¹H NMR in CDCl₃):

-

H-2 (Proton adjacent to N): Look for a singlet at ~8.8–9.0 ppm .[2] The C3-Br substituent removes the typical H-3 doublet coupling, leaving H-2 as a sharp singlet.

-

H-5 (Proton adjacent to Cl/Methyl): Distinct singlet or doublet depending on long-range coupling.[1]

Characterization Logic Flow

The following diagram outlines the decision process for validating the compound and its properties.

Figure 1: Logical workflow for the structural validation and physical property determination of the target quinoline.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5139537, 6-Bromo-4-chloroquinoline. Retrieved from [Link]

-

Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications.[2] (Methodology for BP prediction).

Troubleshooting & Optimization

Resolving solubility issues of 3,8-Dibromo-4-chloro-6-methylquinoline in aqueous media

Introduction: Understanding the Solubility Challenge

3,8-Dibromo-4-chloro-6-methylquinoline presents a significant solubility challenge in aqueous media, a common hurdle for many heterocyclic aromatic compounds in drug discovery and life sciences research. Its molecular structure, characterized by a planar quinoline core, heavy halogenation (two bromo- and one chloro-substituent), and a methyl group, results in high lipophilicity and strong crystal lattice energy. These features contribute to its classification as a "brick-dust" and "grease-ball" type molecule, making it practically insoluble in neutral aqueous buffers.[1]

This guide provides a structured approach to systematically address and overcome these solubility issues. We will explore the underlying chemical principles and offer validated, step-by-step protocols to help you achieve a stable and homogenous solution suitable for your experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with 3,8-Dibromo-4-chloro-6-methylquinoline and similar hydrophobic compounds.

Q1: I dissolved my compound in DMSO to make a stock solution. When I dilute it into my aqueous buffer (e.g., PBS, pH 7.4), it immediately precipitates. Why is this happening?

A1: This is a classic issue of solvent shifting, and it's the most common failure point for highly hydrophobic compounds. Your compound is soluble in a polar aprotic solvent like DMSO, but its solubility in a neutral aqueous buffer is exceedingly low.[2] When you introduce the DMSO stock to the buffer, the DMSO disperses, and the local solvent environment around your compound rapidly changes from organic-rich to water-rich. Since the compound cannot be supported by the aqueous environment, it crashes out of solution, forming a precipitate.[3]

Core Principle: The solubility of a compound is dictated by the intermolecular forces between the solute and the solvent. Hydrophobic molecules like this one are preferentially solvated by less polar solvents. The abrupt shift to a highly polar aqueous environment disrupts this solvation shell, leading to precipitation.

Q2: What is the first and most straightforward method I should try to improve the solubility of my quinoline derivative?

A2: pH Adjustment. The quinoline ring system contains a basic nitrogen atom.[4] This nitrogen can be protonated in acidic conditions to form a cationic salt. This salt form is significantly more polar and, therefore, more soluble in aqueous media.[4][5][6]

First Step: Attempt to dissolve the compound in a buffer with a pH of 4.0 or lower. If your experiment can tolerate acidic conditions, this is the most effective and simplest initial strategy.

Q3: My biological experiment (e.g., cell culture assay) must be conducted at a neutral pH (7.2-7.4). What are my options if pH adjustment is not possible?

A3: When pH modification is not an option, you must employ more advanced formulation strategies. The primary goal is to create a more favorable microenvironment for the compound within the bulk aqueous medium. The main approaches are:

-

Co-solvents: Introduce a water-miscible organic solvent to the aqueous buffer to reduce the overall polarity of the solvent system.[7]

-

Surfactants: Use amphiphilic molecules that form micelles to encapsulate the hydrophobic compound.[8][9]

-

Cyclodextrins: Employ cyclic oligosaccharides that form inclusion complexes, sequestering the hydrophobic molecule within a central cavity.[10][][12]

The choice depends on the specific requirements and constraints of your experimental system.

Q4: How do I choose and use a co-solvent? Are there potential downsides?

A4: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[7] Common biocompatible co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG-400).[3][13]

Selection Strategy: Start with the least toxic and most widely accepted co-solvents. A typical starting point for cell-based assays is to ensure the final concentration of the co-solvent is low (e.g., <1% v/v) to avoid cellular toxicity.

Key Consideration (The Downside): While co-solvents can increase solubility, there is a risk that the compound will still precipitate upon further dilution if a critical tolerance level is exceeded.[13] Furthermore, the co-solvent itself can have biological effects, so a vehicle control (buffer + co-solvent, without the compound) is mandatory in every experiment.

Q5: What are surfactants and how do they work for solubilization?

A5: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail.[14][15] Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[8][9] The hydrophobic tails form the core of the micelle, creating a microenvironment that can encapsulate your insoluble compound, while the hydrophilic heads face the water, rendering the entire complex soluble.[8][16]

Common Examples: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Polysorbate 20 are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants.[8]

Q6: I've heard about cyclodextrins. How are they different from surfactants?

A6: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic (lipophilic) central cavity.[12][17][18] Instead of forming a micelle, a single cyclodextrin molecule can host a single molecule of your compound within its cavity, forming an "inclusion complex."[18] This complex effectively masks the hydrophobic nature of the compound, presenting a water-soluble exterior.[]

Key Advantage: This approach can be very effective for molecules that fit well into the cyclodextrin cavity. Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), have significantly enhanced aqueous solubility and are commonly used in pharmaceutical formulations.[17] They can provide a more stable formulation compared to some co-solvent systems.[12]

Solubility Strategy Selection Guide

The following workflow provides a decision-making framework for selecting the appropriate solubilization strategy based on your experimental constraints.

Caption: Decision workflow for selecting a solubilization strategy.

Summary of Solubilization Strategies

| Strategy | Mechanism | Typical Agents | Pros | Cons |

| pH Adjustment | Increases polarity by forming a cationic salt of the quinoline nitrogen. | HCl, Citrate Buffer | Simple, highly effective, uses minimal excipients. | Limited to experiments that can tolerate low pH. |

| Co-solvency | Reduces the polarity of the bulk solvent (water).[7] | DMSO, Ethanol, PEG-400, Propylene Glycol | Easy to prepare, can significantly increase solubility.[19] | Potential for compound precipitation upon dilution; excipient may have biological effects or toxicity.[13] |

| Surfactants | Encapsulates the hydrophobic drug within micelles above the CMC.[8] | Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL | Effective at low concentrations; well-established method. | Can interfere with some assays; potential for cell toxicity; quality can vary between suppliers.[9] |

| Cyclodextrins | Forms a host-guest inclusion complex, masking the hydrophobic drug.[][18] | HP-β-CD, SBE-β-CD | Low toxicity, high stability, often used in commercial formulations.[17][18] | More complex preparation; requires the drug to fit properly within the cavity; can be more expensive. |

Detailed Experimental Protocols

Protocol A: pH-Dependent Solubility Assessment

This protocol determines the solubility profile of the compound across a pH range.

-

Buffer Preparation: Prepare a series of buffers (e.g., 50 mM citrate-phosphate) covering a pH range from 3.0 to 8.0 in 1.0 unit increments.

-

Supersaturated Solution: Add an excess amount of solid 3,8-Dibromo-4-chloro-6-methylquinoline powder to a microcentrifuge tube containing 1 mL of each buffer. Ensure solid compound is visible.

-

Equilibration: Rotate the tubes at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

-

Separation: Centrifuge the tubes at high speed (e.g., >14,000 rpm) for 20 minutes to pellet the undissolved compound.

-

Quantification: Carefully collect the supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve prepared in a suitable organic solvent (e.g., acetonitrile).

-

Analysis: Plot the measured solubility (in µg/mL or µM) against the corresponding pH value to determine the optimal pH for solubilization.

Protocol B: Co-solvent Formulation

This protocol outlines how to prepare a working solution using a co-solvent.

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM).

-

Intermediate Dilution (Optional but Recommended): If high dilution factors are needed, perform an intermediate dilution of the DMSO stock into your chosen co-solvent (e.g., PEG-400).

-

Final Dilution: With vigorous vortexing, add the stock solution (or intermediate dilution) dropwise into the final aqueous buffer. Crucially, do not add the buffer to the stock. [3] This gradual addition helps prevent immediate precipitation.

-

Final Concentration: Ensure the final concentration of the organic solvent is kept to a minimum (e.g., <5% for co-solvents, <1% for DMSO in cell-based assays).

-

Visual Inspection: Always visually inspect the final solution for any signs of cloudiness or precipitate against a dark background.

Protocol C: Surfactant (Micellar) Formulation

-

Surfactant Solution Preparation: Prepare an aqueous solution of the surfactant (e.g., Tween® 80) at a concentration well above its CMC (the CMC of Tween 80 is ~0.01-0.02%). A 1-2% (w/v) solution is a good starting point.

-

Compound Addition:

-

Method 1 (Solvent Evaporation): Dissolve the compound in a volatile organic solvent (e.g., methanol). Add this solution to the aqueous surfactant solution. Remove the organic solvent using a rotary evaporator or nitrogen stream, allowing the compound to be entrapped by the micelles.

-

Method 2 (Direct Addition): Prepare a concentrated stock of the compound in DMSO. Slowly add the DMSO stock to the vigorously stirring surfactant solution.

-

-

Equilibration: Gently stir the final mixture for several hours to ensure complete encapsulation.

-

Filtration: Filter the final solution through a 0.22 µm filter to remove any non-encapsulated compound aggregates.

Protocol D: Cyclodextrin Inclusion Complex Preparation

-

Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. Concentrations can range from 2% to 40% (w/v) depending on the required solubility enhancement.

-

Complexation: Add an excess of the solid compound directly to the cyclodextrin solution.

-

Sonication & Stirring: Vigorously stir the suspension at a controlled temperature (e.g., 25-40°C) for 24-72 hours. Intermittent sonication can facilitate the complexation process.

-

Clarification: After equilibration, centrifuge the solution at high speed to pellet any remaining undissolved solid.

-

Sterilization & Quantification: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm filter. The concentration of the solubilized drug should be confirmed via an analytical method like HPLC-UV.

References

-

Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

-

Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]

-

Frank, K. J., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

-

Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

-

Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

-

Strategies for formulating and delivering poorly water-soluble drugs. (n.d.). Academia.edu. [Link]

-

Yu, X., Zipp, G. L., & Davidson, G. W. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research, 11(4), 522-527. [Link]

-

Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]

- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.

-

Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023). ACS Publications. [Link]

-

The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

-

Which Surfactant is Right for You? (n.d.). Bramble Berry. [Link]

-

Techniques for solubility enhancement of Hydrophobic drugs: A Review. (2016). Journal of Advanced Pharmacy Education and Research. [Link]

-

Solubility Enhancement Technique. (n.d.). CUTM Courseware. [Link]

-

Wang, W., et al. (2019). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 25(1), 35-45. [Link]

-

Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. (2020). IOSR Journal of Pharmacy. [Link]

-

Kumar, G. P., & Kumar, A. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Can I use Cyclodextrin to improve the solubility of a compound? (2015). ResearchGate. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

-

Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). LinkedIn. [Link]

-

Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 606. [Link]

-

HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). Technology Networks. [Link]

-

Surfactants - surface active agents. (2025). PCC Group. [Link]

-

Quinoline. (n.d.). Wikipedia. [Link]

-

The Role of Surfactants in Compounded Preparation. (2022). The PCCA Blog. [Link]

-

Quinolines and Isoquinolines. (n.d.). Mansoura University. [Link]

-

Seedher, N., & Bhatia, S. (2005). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 10(4), 487-494. [Link]

-

MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

-

Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). SciPharm. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. jocpr.com [jocpr.com]

- 9. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. Surfactants - surface active agents | Manufacturer PCC Group [products.pcc.eu]

- 15. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]

- 16. brambleberry.com [brambleberry.com]

- 17. scispace.com [scispace.com]

- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Scale-up challenges and solutions for 3,8-Dibromo-4-chloro-6-methylquinoline production

Introduction: The Molecule & The Challenge

You are likely synthesizing 3,8-Dibromo-4-chloro-6-methylquinoline as a high-value intermediate for kinase inhibitors (e.g., analogs of Cabozantinib or similar c-Met/VEGFR inhibitors).

This molecule presents a "perfect storm" of scale-up challenges:

-

Steric Crowding: The 3, 4, 6, and 8 positions are all substituted, creating significant steric strain.

-

Halogen Scrambling: Managing two bromine atoms (one stable at C8, one labile at C3) during the harsh chlorination conditions.

-

The POCl₃ Bottleneck: The conversion of the 4-hydroxy tautomer to the 4-chloro derivative is the most hazardous step on a kilogram scale due to exotherms and viscous byproducts.

This guide moves beyond standard literature to address the operational failures often seen in the pilot plant.

Module 1: Constructing the Core (The Precursor)

Before addressing the chlorination, we must ensure the quality of your precursor: 3,8-Dibromo-6-methyl-4-hydroxyquinoline .

The Standard Route: Most robust processes start with 2-bromo-4-methylaniline .

-

Condensation: Reaction with diethyl ethoxymethylenemalonate (EMME).

-

Cyclization: Thermal cyclization (Dowtherm A or Diphenyl ether) to form 8-bromo-6-methyl-4-hydroxyquinoline.

-

C3-Bromination: Electrophilic bromination of the hydroxyquinoline.

Troubleshooting the C3-Bromination

User Question: "I am seeing over-bromination impurities (5,8-dibromo or 3,5,8-tribromo) during the synthesis of the 3,8-dibromo intermediate. How do I control this?"

Technical Insight: The 4-hydroxy group strongly activates the C3 position. However, the C5 position is also electron-rich. While the 6-methyl group provides some steric protection to C5, it is not absolute.

Protocol Adjustment:

-

Switch Solvents: Move from polar protic (Acetic Acid) to non-polar aprotic (DCM or Acetonitrile). In Acetic Acid, the reaction is faster but less selective. In Acetonitrile, the reaction is slower, allowing better kinetic control.

-

Temperature Control: Maintain

to -

Reagent: Use N-Bromosuccinimide (NBS) instead of elemental bromine (

). NBS provides a low, steady concentration of bromonium ions, favoring the most activated position (C3) over the less activated C5.

Module 2: The Critical Chlorination (POCl₃ Step)

This is the most common point of failure. Converting the 4-hydroxy group to 4-chloro requires Phosphorus Oxychloride (

User Question: "My reaction mass turns into a solid 'rock' inside the reactor during POCl₃ addition, or I see a massive exotherm during quenching. What is happening?"

Root Cause Analysis:

-

The "Rock" (Vilsmeier Salts): The reaction generates sticky phosphorodichloridate byproducts. Without sufficient solvent, these polymerize/aggregate.

-

The Exotherm: Quenching excess

with water generates

Scale-Up Protocol: The "Safe-Quench" System

Step 1: Reaction Setup

Do not use neat

-

Solvent: Use Toluene or Chlorobenzene (3-5 volumes). This keeps the phosphorylated intermediates in solution (or a stirrable slurry).

-

Base Catalyst: Use N,N-Diisopropylethylamine (DIPEA) (0.5 eq). This buffers the HCl generated and accelerates the reaction via a Vilsmeier-like mechanism, allowing lower temperatures (

vs

Step 2: The Quench (The Danger Zone)

-

Never add water to the reaction mass.

-

Always add the reaction mass to cold water (Inverse Quench).

Visual Workflow: Safe Chlorination Loop

Caption: Optimized safety workflow for POCl3 chlorination, emphasizing solvent use and inverse quenching to prevent thermal runaway.

Module 3: Impurity Profile & Purification

User Question: "I have a persistent impurity at RRT 0.92 that tracks with the product. It resists crystallization."

Identification: In this specific synthesis, the most common "sticky" impurity is the 4-O-Phosphorylated intermediate .

- forms a dichlorophosphate ester. The chloride ion must then displace this group. If the reaction is stopped too early, or if the temperature is too low, this intermediate remains.

-

Detection: It often looks like the product on TLC/HPLC but hydrolyzes back to the starting material (Hydroxyquinoline) during the aqueous workup if the quench is acidic and hot.

Troubleshooting Table: Impurity Markers

| Impurity Type | Likely Identity | Cause | Solution |

| Des-Chloro | Starting Material (Hydroxy) | Incomplete reaction or Hydrolysis during quench. | Ensure reaction runs >3 hrs at |

| Dimer | O-P-O linked dimer | Insufficient | Use at least 2.5 eq of |

| Regioisomer | 5,8-Dibromo isomer | Carryover from bromination step. | Must be removed before chlorination via recrystallization of the hydroxy-intermediate in DMF/MeOH. |

Module 4: Validated Experimental Protocols

Protocol A: Regioselective Bromination (Preparation of Intermediate)

Targeting C3 on the 8-bromo-6-methyl-4-hydroxyquinoline core.

-

Charge 8-bromo-6-methyl-4-hydroxyquinoline (1.0 eq) into Acetonitrile (10 vol).

-

Cool to

. -

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 1 hour. Note: Exothermic.

-

Stir at

for 2 hours. Monitor HPLC. -

Quench by adding 5% Sodium Bisulfite solution (removes trace

). -

Filter the solid precipitate.[2] This is your 3,8-dibromo intermediate.

-

Dry at

.

Protocol B: Scalable Chlorination (The Product)

Converting 3,8-dibromo-6-methyl-4-hydroxyquinoline to the 4-chloro target.

-

Charge 3,8-dibromo intermediate (1.0 eq) and Toluene (5 vol).

-

Add DIPEA (0.5 eq). Stir to suspend.

-

Add

(3.0 eq) dropwise over 30 mins. Do not allow T > -

Heat to

for 4-6 hours. -

Cool to

. -

Quench: Slowly pour the reaction mixture into a separate vessel containing Ice Water (10 vol) maintaining

. -

Neutralize: Adjust pH of the aqueous layer to ~7-8 using 20% NaOH or

. Crucial: Acidic quench can hydrolyze the C-Cl bond over time. -

Extract: Separate layers. Wash organic layer with brine.

-

Concentrate and recrystallize from Heptane/EtOAc.

References

- Process Safety in Chlorination: Title: Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives and Safety. Source: BenchChem Technical Guides.

-

Regioselectivity Mechanisms

- Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- Source: MDPI (Molecules 2014).

-

URL:[Link]

-

POCl3 Scale-Up Dynamics

-

General Quinoline Synthesis (Gould-Jacobs)

Sources

Validation & Comparative

Technical Comparison: FTIR Analysis of 3,8-Dibromo-4-chloro-6-methylquinoline vs. Structural Analogs

Executive Summary

Objective: This guide provides a technical analysis of the vibrational spectroscopy of 3,8-Dibromo-4-chloro-6-methylquinoline , a highly functionalized heterocyclic intermediate often utilized in the synthesis of PI3K/mTOR inhibitors (e.g., Omipalisib analogs).

Scope: Due to the proprietary nature of this specific intermediate, public spectral libraries often lack a direct reference spectrum. This guide bridges that gap by synthesizing theoretical predictive data with empirical evidence from structural analogs (6-methylquinoline, 4-chloroquinoline, and bromo-quinolines).

Key Insight: The substitution pattern of this molecule results in a unique "Isolated Proton" signature in the fingerprint region. Unlike its precursors, which possess adjacent aromatic protons, the target molecule contains only isolated hydrogen atoms at positions 2, 5, and 7. This results in a diagnostic shift of Out-of-Plane (OOP) bending vibrations to the 860–900 cm⁻¹ range, serving as a primary quality control (QC) checkpoint.

Structural Deconstruction & Vibrational Logic

To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its constituent vibrational oscillators.

-

Core Scaffold: Quinoline (Heterocyclic aromatic).[1]

-

Substituents:

-

Position 6: Methyl group (-CH₃) → Aliphatic C-H stretch & bend.

-

Position 4: Chlorine (-Cl) → C-Cl stretch.[2]

-

Positions 3, 8: Bromine (-Br) → C-Br stretch.

-

-

Proton Topology:

-

H-2, H-5, H-7 are all isolated (no adjacent hydrogens). This dramatically simplifies the OOP bending region compared to the unsubstituted precursor.

-

Diagram 1: Structural Vibrational Logic

Caption: Deconstruction of vibrational modes based on functional group topology.

Comparative Analysis: Target vs. Analogs

The following table contrasts the target molecule with its direct precursor, 6-Methylquinoline , and a chlorinated analog, 4-Chloroquinoline . This comparison highlights the "disappearance" of bands (due to substitution) and the "appearance" of new halogen bands.

Table 1: Characteristic Absorption Bands Comparison

| Functional Group | Mode of Vibration | 6-Methylquinoline (Precursor) | 4-Chloroquinoline (Analog) | 3,8-Dibromo-4-chloro-6-methylquinoline (Target) | Diagnostic Value |

| Aromatic C-H | Stretching | 3060–3010 cm⁻¹ (Medium) | 3080–3030 cm⁻¹ | 3080–3050 cm⁻¹ (Weak) | Low : Intensity decreases as H count drops (6H → 3H). |

| Aliphatic C-H | Stretching (-CH₃) | 2970–2860 cm⁻¹ (Distinct) | N/A | 2960–2850 cm⁻¹ (Distinct) | High : Confirms presence of 6-Methyl group. |

| Ring Skeleton | C=C / C=N Stretch | 1625, 1598, 1570 cm⁻¹ | 1580, 1560 cm⁻¹ | 1610–1570 cm⁻¹ | Medium : Slight shifts due to halogen mass effect. |

| Aromatic C-H | OOP Bending | 820–800 cm⁻¹ (2 adj H)750 cm⁻¹ (4 adj H) | 760–800 cm⁻¹ | 860–900 cm⁻¹ (Isolated H) | Critical : Disappearance of 820/750 bands confirms full substitution. |

| C-Cl | Stretching | N/A | ~780–820 cm⁻¹ | 760–800 cm⁻¹ | High : Often overlaps with OOP, look for strong intensity. |

| C-Br | Stretching | N/A | N/A | 680–550 cm⁻¹ | High : New bands in far-IR region specific to 3,8-Br. |

Note on OOP Bending: In 6-methylquinoline, H-7 and H-8 are adjacent, creating a band ~820 cm⁻¹. In the target, H-8 is replaced by Bromine. The remaining H-7 is isolated. Therefore, the absence of the 820 cm⁻¹ band is a primary indicator of successful bromination at position 8.

Detailed Spectral Interpretation

A. The High-Frequency Region (3100 – 2800 cm⁻¹)

-

Aromatic C-H (3080 cm⁻¹): Expect a weak signal. The molecule has only 3 aromatic protons remaining. If this band is strong, it may indicate incomplete halogenation.

-

Methyl C-H (2950, 2920 cm⁻¹): These bands must remain intact. If they are absent, the methyl group may have been oxidized or the wrong starting material was used.

B. The Fingerprint Region (1500 – 500 cm⁻¹)

This is the "Identity Zone" for this molecule.

-

1620 – 1450 cm⁻¹ (Ring Breathing): Quinoline ring modes. Halogen substitution typically shifts these to slightly lower frequencies due to the "Heavy Atom Effect" (increased reduced mass).

-

860 – 900 cm⁻¹ (Isolated Protons): As noted, H-2, H-5, and H-7 are isolated. Expect 1–2 medium-intensity bands here.

-

600 – 800 cm⁻¹ (Halogen Zone):

-

C-Cl: Look for a strong band near 760–780 cm⁻¹ .

-

C-Br: Look for bands between 550–680 cm⁻¹ . Specifically, aryl bromides often show a strong band near 650–680 cm⁻¹ and another near 550 cm⁻¹.

-

Experimental Protocol: Validated QC Workflow

For drug development applications, reproducibility is paramount. The following protocol minimizes environmental interference (water/CO₂) which can obscure critical regions.

Method: Attenuated Total Reflectance (ATR) FTIR[3]

-

Instrument: FTIR Spectrometer with Diamond/ZnSe ATR Crystal.

-

Resolution: 4 cm⁻¹.

-

Scans: 32 (Screening) or 64 (Final QC).

Step-by-Step Procedure

-